molecular formula C17H24O3 B13207004 Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13207004
M. Wt: 276.4 g/mol
InChI Key: PQKCEJYLHHOOTH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate ( 1226283-04-0) is a high-purity chemical reagent with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This ester compound, characterized by its tert-butylphenyl and dimethyl-oxopropanoate functional groups, serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Compounds within this chemical class are frequently investigated for their potential bioactivity and utility in developing more complex molecular structures. Researchers utilize this and related tert-butylphenyl derivatives in various applications, including the synthesis and evaluation of novel compounds with potential pharmacological activity . The presence of the tert-butyl group enhances steric hindrance and can influence the compound's metabolic stability and binding affinity in biological systems . Similarly structured compounds have shown relevance in medicinal chemistry research, particularly in developing inhibitors for enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are significant targets in inflammatory pathways and cancer research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate laboratory safety precautions.

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C17H24O3/c1-7-20-15(19)17(5,6)14(18)12-8-10-13(11-9-12)16(2,3)4/h8-11H,7H2,1-6H3

InChI Key

PQKCEJYLHHOOTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor technology can also enhance the efficiency of the synthesis process by providing precise control over temperature and reaction time.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsYieldReferences
Acidic HydrolysisH₂SO₄, H₂O, reflux3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid + ethanolNot reported,
Basic HydrolysisNaOH, H₂O/EtOH, refluxSodium salt of the acid + ethanolNot reported

Hydrolysis releases the corresponding carboxylic acid, with the tert-butyl group enhancing steric protection of the ketone during reaction.

Condensation Reactions

The ketone group participates in Claisen and related condensations:

Reaction TypeReagents/ConditionsProductsYieldReferences
Claisen CondensationNaOEt, ethyl acetate, refluxβ-Keto ester derivativesNot reported,
KnoevenagelMalononitrile, piperidineα,β-Unsaturated nitrilesNot reported

These reactions exploit the enolizable α-hydrogens adjacent to the ketone, forming extended conjugated systems.

Nucleophilic Additions

The ketone undergoes nucleophilic attacks:

NucleophileConditionsProductsReferences
Grignard ReagentsRMgX, THF, 0°C → RTTertiary alcohols
OrganolithiumsRLi, anhydrous etherAlkylated ketones

The tert-butyl group’s steric bulk may influence regioselectivity in unsymmetrical systems.

Enolate-Mediated Alkylations

Deprotonation generates enolates for alkylation:

BaseAlkylating AgentProductsReferences
LDAR-X (alkyl halides)α-Alkylated derivatives ,
NaHMichael acceptorsConjugated adducts

Example: Enolate formation with LDA followed by alkylation introduces substituents at the α-position .

Catalytic Cross-Coupling and Metathesis

Modern catalytic methods enable functionalization:

Reaction TypeCatalysts/ConditionsProductsYieldReferences
SilylacylationNi(dtbbpy)/Ir photoredox, DCESilyl- and acyl-functionalized derivatives60%
Carbonyl-Olefin MetathesisFeCl₃, DMFCyclic ethers (via intermediate olefins)Not reported ,

The nickel/photoredox system enables three-component coupling with silyl reagents and acyl chlorides .

Cyclization Reactions

Under oxidative conditions, cyclization forms heterocycles:

ConditionsReagentsProductsYieldReferences
PhI(OAc)₂, DCE, 120°C-Coumarin derivatives80–92%
Fe₃O(BPDC)₃, TBHP-Fused bicyclic compounds65–96%

Cyclization likely proceeds via keto-enol tautomerism followed by intramolecular esterification .

Key Mechanistic Insights

  • Ester Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic water attack.

  • Enolate Reactivity : Steric hindrance from the tert-butyl group slows enolate formation but enhances stability once formed .

  • Photoredox Catalysis : Single-electron transfer (SET) processes enable radical intermediates for silyl/acyl coupling .

Scientific Research Applications

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate and Analogues

Compound Name Substituent on Aromatic Ring Propanoate Chain Modification Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 4-tert-butylphenyl 2,2-dimethyl, 3-oxo C₁₇H₂₂O₃ 274.35 Reference compound
Ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate 4-chlorosulfonylphenyl 2,2-dimethyl C₁₄H₁₇ClO₄S 316.80 Chlorosulfonyl group replaces tert-butyl; lacks β-keto moiety
Ethyl 3-(4-biphenyl)-3-oxopropanoate 4-biphenyl Unmodified β-keto C₁₇H₁₆O₃ 268.31 Biphenyl instead of tert-butylphenyl; lacks dimethyl substitution
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 2,4-dichlorophenyl Unmodified β-keto C₁₁H₁₀Cl₂O₃ 261.10 Dichloro substitution; smaller molecular weight
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-fluorophenyl Unmodified β-keto C₁₁H₁₁FO₃ 210.20 Fluorine substituent; electronic effects differ from tert-butyl

Key Observations :

  • The 2,2-dimethyl substitution on the propanoate chain distinguishes it from analogues with unmodified chains (e.g., ), likely improving stability against hydrolysis .

Physicochemical Properties

  • Solubility : The tert-butyl group increases hydrophobicity, making the compound less soluble in polar solvents compared to derivatives with electron-withdrawing groups (e.g., nitro or sulfonyl substituents ).
  • Thermal Stability : Bulky tert-butyl groups generally enhance thermal stability, as seen in related tert-butyl-substituted esters .

Biological Activity

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, interaction mechanisms, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H24_{24}O3_3
  • Molecular Weight : Approximately 276.37 g/mol
  • CAS Number : 1226283-04-0

The compound features a tert-butyl group attached to a phenyl ring and an ester functional group, which contributes to its unique reactivity profile and potential biological activity .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Activity : Similar oxoesters have been evaluated for their potential as anti-inflammatory agents. The presence of the tert-butyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
  • Enzyme Inhibition : Compounds structurally related to this compound have shown interactions with enzymes such as acetylcholinesterase. This interaction can influence neurotransmitter levels, potentially impacting cognitive functions .
  • Metabolic Pathway Modulation : The compound may interact with various receptors involved in metabolic pathways, suggesting a role in metabolic disorders .

Understanding the interaction mechanisms of this compound is crucial for evaluating its therapeutic potential. Studies suggest that:

  • The compound can bind to specific biological targets, modulating their activity.
  • Its structure allows for diverse synthetic pathways that can lead to derivatives with enhanced or altered biological activities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoateStructureLacks a tert-butyl group; simpler structure.
Methyl 3-(4-tert-butylphenyl)-3-oxopropanoateStructureMethyl instead of ethyl group; different solubility properties.
Ethyl 4-(tert-butyl)benzoateStructureContains a benzoate structure; potential for different reactivity.

This table highlights how the presence of the tert-butyl group in this compound may enhance its biological activity compared to other compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Properties : A recent study found that derivatives of similar oxoesters exhibited significant anti-inflammatory effects in vitro and in vivo models. The study concluded that modifications in the alkyl groups could enhance efficacy .
  • Neuroprotective Effects : Research focusing on acetylcholinesterase inhibition demonstrated that compounds with similar structures could improve cognitive functions in animal models by increasing acetylcholine levels at synapses .

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